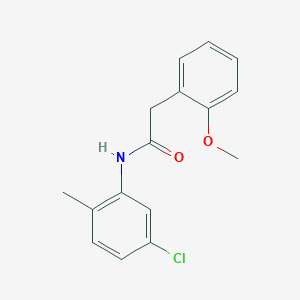

6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide" belongs to the chromene family, a group of compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science. Chromenes are characterized by a 2H-chromene backbone, a bicyclic structure consisting of a benzene ring fused to a pyran ring.

Synthesis Analysis

The synthesis of chromene derivatives often involves multistep chemical reactions, starting from simple precursors to achieve the desired complex structures. A common approach is the condensation of phenolic compounds with β-dicarbonyl compounds under acidic or basic conditions, followed by cyclization. For derivatives like "6-methoxy-N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide," additional steps such as nitration, reduction, and functional group modification may be involved to introduce specific substituents (Evecen & Tanak, 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene core with various substituents affecting their physical and chemical properties. X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are commonly used to elucidate the structure, providing insights into the conformation, electronic distribution, and intermolecular interactions (Wang et al., 2005).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic attack, influenced by the electron-donating or withdrawing nature of the substituents. The reactivity pattern is pivotal for further chemical modifications and for understanding the interaction with biological targets (Rawat, Prutyanov, & Wulff, 2006).

科学的研究の応用

GPR35 Receptor Study

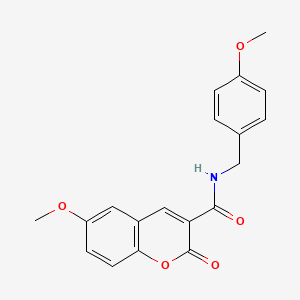

6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a related compound, has been used as a potent and selective GPR35 agonist. This compound, known as PSB-13253, was crucial in studying the G protein-coupled receptor GPR35, demonstrating high affinity and providing insights into the receptor's function and potential as a drug target (Thimm et al., 2013).

Carboxamide Protecting Group Development

The compound 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) was developed as a new carboxamide protecting group. This innovation highlights the versatility of similar compounds in synthetic chemistry, especially for sensitive and complex molecular structures (Muranaka et al., 2011).

Antioxidant Activity Research

A structurally similar compound, 3-(2-hydroxybenzyl)-5,7-dimethoxy-4H-chromen-4-one, demonstrated antioxidant activity. This compound, isolated from Portulaca oleracea L., exhibited notable scavenging activity in radical quenching assays (Yang et al., 2018).

Solvent-Free Synthesis of 4H-Chromene-3-Carboxamide Derivatives

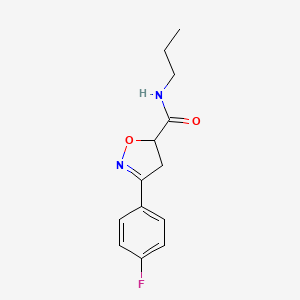

Research on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives has been conducted. These derivatives were synthesized under solvent-free conditions and showed potential in antibacterial and antioxidant activities (Chitreddy & Shanmugam, 2017).

Synthesis and Characterization for Pharmaceutical Applications

The synthesis and characterization of similar compounds, such as 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, are integral to developing new pharmaceuticals. Their structural elucidation plays a vital role in understanding their potential applications (Chen et al., 2012).

特性

IUPAC Name |

6-methoxy-N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-5-3-12(4-6-14)11-20-18(21)16-10-13-9-15(24-2)7-8-17(13)25-19(16)22/h3-10H,11H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMXUAGGIUPIQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)

![4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5521577.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5521598.png)

![8-[benzyl(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5521601.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![7-fluoro-N,3-dimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5521617.png)

![1-{[3-(2-methoxyethyl)-1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5521638.png)

![5-(phenoxymethyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521644.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5521647.png)